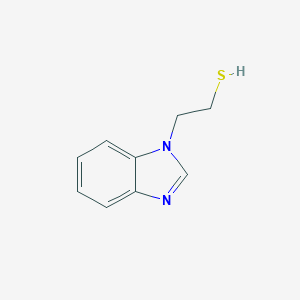

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

135206-61-0 |

|---|---|

Molecular Formula |

C9H10N2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)ethanethiol |

InChI |

InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 |

InChI Key |

RJNFOYZSIWLCOJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2CCS |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCS |

Synonyms |

1H-Benzimidazole-1-ethanethiol(9CI) |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 1h Benzimidazol 1 Yl Ethane 1 Thiol and Its Analogues

Conventional Synthetic Routes to 2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Conventional methods for synthesizing the benzimidazole (B57391) framework, a key structural motif in many biologically active compounds, typically rely on the condensation of o-phenylenediamines with various reagents. scispace.comnih.gov The subsequent introduction of the ethanethiol (B150549) group can be achieved through several well-established reactions.

Ring Closure Strategies for Benzimidazole Core Formation

The formation of the benzimidazole ring is a critical step in the synthesis of the target compound. The most common and enduring method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. scispace.com This reaction, often requiring harsh conditions such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, proceeds through a dehydration mechanism to form the imidazole (B134444) ring fused to the benzene (B151609) ring. scispace.com

Another widely used approach is the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. scispace.com This method offers the advantage of utilizing readily available aldehydes. Various oxidizing agents, including nitrobenzene, sodium metabisulfite, and even air, have been employed to facilitate the cyclization. scispace.com

The table below summarizes some of the conventional ring closure strategies for the synthesis of the benzimidazole core.

| Starting Materials | Reagents/Conditions | Key Features |

| o-Phenylenediamine and Carboxylic Acid | Strong acids (e.g., PPA, HCl), high temperature | Well-established, versatile for various carboxylic acids. scispace.com |

| o-Phenylenediamine and Aldehyde | Oxidizing agent (e.g., nitrobenzene, air) | Utilizes readily available aldehydes. scispace.com |

| o-Phenylenediamine and Orthoesters | Lewis acid catalyst (e.g., ZrCl4, SnCl4) | Can proceed under milder conditions compared to strong acids. umich.edu |

| o-Phenylenediamine and Carbon Disulfide | Base (e.g., KOH), alcohol/water | Leads to the formation of 2-mercaptobenzimidazole (B194830). nih.gov |

Thiol Group Introduction Methodologies

Once the benzimidazole nucleus is formed, the next step is the introduction of the ethanethiol side chain. A common strategy involves the alkylation of a pre-formed benzimidazole derivative. For instance, reacting 2-mercaptobenzimidazole with an appropriate alkyl halide, such as 2-chloroethanol (B45725), followed by conversion of the hydroxyl group to a thiol, can yield the desired product. The alkylation typically occurs at the sulfur atom of the tautomeric thione form of 2-mercaptobenzimidazole. researchgate.netnih.gov

Another approach involves the direct reaction of o-phenylenediamine with a reagent that already contains the desired side chain or a precursor to it. For example, reaction with a derivative of 3-mercaptopropanoic acid could potentially lead to the formation of the target compound in a more direct manner.

The synthesis of 2-mercaptobenzimidazole itself is often achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base. nih.gov This intermediate is a versatile precursor for a variety of sulfur-containing benzimidazole derivatives. researchgate.net

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalyst-free, solvent-free, microwave-assisted, and photochemical approaches for the synthesis of benzimidazoles.

Catalyst-Free and Solvent-Free Syntheses

To address the environmental concerns associated with traditional synthesis, catalyst-free and solvent-free methods have emerged as attractive alternatives. Some syntheses of benzimidazoles have been successfully carried out by simply grinding the reactants together, followed by heating. umich.edu This solid-phase grinding method offers high atom economy and avoids the use of hazardous solvents. umich.edu

Catalyst-free syntheses of 2-substituted benzimidazoles have been developed by reacting o-phenylenediamines with aldehydes at room temperature in a sustainable solvent like ethanol (B145695), achieving nearly quantitative yields. bohrium.comexlibrisgroup.comumb.edu These methods are not only environmentally friendly but also simplify the purification process by eliminating the need for catalyst removal. bohrium.comexlibrisgroup.com

The table below highlights some examples of green synthetic approaches.

| Method | Reactants | Conditions | Advantages |

| Grinding | o-Phenylenediamine, organic acid/aldehyde | Heating | Solvent-free, high atom economy. umich.edu |

| Catalyst-Free | o-Phenylenediamine, aldehyde | Ethanol, room temperature | High yields, no toxic waste, easy work-up. bohrium.comexlibrisgroup.comumb.edu |

| Ball Milling | o-Phenylenediamine, various reagents | Solvent-free, variable frequency | Good to high yields, green method. mdpi.com |

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. benthamdirect.comarkat-usa.org The synthesis of benzimidazole derivatives under microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields. benthamdirect.comarkat-usa.orgtandfonline.comnih.gov Both catalyst-free and catalyst-assisted microwave syntheses have been reported, offering rapid and efficient routes to the benzimidazole core. benthamdirect.comtandfonline.com

Photochemical methods represent another frontier in green synthesis. The use of light to promote chemical reactions can offer mild and selective transformations. nih.govnih.govresearchgate.net Photochemical routes for the synthesis of benzimidazoles have been developed, for instance, through the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under illumination in the presence of a photocatalyst. nih.govrsc.org Another innovative photochemical strategy involves the conversion of indazoles into benzimidazoles, expanding the toolkit for accessing this important heterocyclic system. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the choice of solvent, temperature, catalyst, and reaction time can have a significant impact on the outcome of the synthesis. researchgate.net

For instance, in the synthesis of benzimidazole derivatives, a systematic study of different solvents might reveal that ethanol is the most suitable medium for a particular reaction. researchgate.net Similarly, adjusting the temperature can dramatically affect the reaction rate and yield, with reflux conditions often providing better results than room temperature reactions. researchgate.net

The development of flow chemistry approaches for benzimidazole synthesis allows for precise control over reaction parameters and can lead to improved reproducibility and scalability. nih.gov Design of Experiment (DoE) methodologies are increasingly being used to systematically optimize reaction conditions in flow synthesis, leading to high yields and purity of the desired products. nih.gov

The following table presents a hypothetical optimization of a reaction for a benzimidazole derivative, illustrating the effect of different parameters on the yield.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Dichloromethane | 25 | 60 | 25 |

| 2 | Acetonitrile (B52724) | 25 | 60 | 40 |

| 3 | Ethanol | 25 | 60 | 55 |

| 4 | Ethanol | Reflux | 30 | 82 |

| 5 | Ethanol | Reflux | 60 | 82 |

This systematic approach to optimization is key to developing robust and efficient synthetic protocols for this compound and its analogues.

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The choice of method is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and stability. A combination of techniques is often employed to achieve high purity.

The primary methods for the purification of benzimidazole derivatives include column chromatography, recrystallization, and extraction. nih.govmdpi.com

Column Chromatography is the most widely utilized technique for the purification of benzimidazole compounds. nih.gov It allows for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase, with the mobile phase consisting of a mixture of solvents, typically a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.govgoogle.com The ratio of these solvents is optimized to achieve effective separation, which is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). nih.gov

For more polar compounds or for separations requiring different selectivity, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. researchgate.netnih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate. nih.gov Gradient elution, where the mobile phase composition is changed over time, is also a common strategy to purify a range of benzimidazole analogues with varying polarities. nih.gov

Table 1: Examples of Chromatographic Purification Methods for Benzimidazole Analogues

| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference |

|---|---|---|---|

| Substituted 2-(benzylsulfinyl)benzimidazole | Silica Gel | Ethyl Acetate / Hexane (15:85) | google.com |

| Substituted 1,2-disubstituted benzimidazoles | Silica Gel | Ethyl Acetate / n-Hexane (1:1 and 1:9) | nih.gov |

| Benzimidazole-based thio-oxadiazole analogues | Silica Gel | Dichloromethane / Methanol (97.5:2.5) | nih.gov |

| Benzimidazole-based thio-thiadiazole analogues | Silica Gel | 100% Ethyl Acetate | nih.gov |

| Various Benzimidazole Anthelmintics | C18 Reversed-Phase | Acetonitrile / Ammonium Acetate | nih.gov |

Recrystallization is a simple yet effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. Ethanol and benzene have been reported as effective recrystallization solvents for benzimidazole derivatives. mdpi.com

Extraction techniques are generally used as a first step in the work-up procedure following a synthesis. Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases. For instance, following the reaction, the mixture might be diluted with water and the product extracted into an organic solvent like ethyl acetate or chloroform. google.comnih.gov The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods for chiral benzimidazole analogues is of significant interest, as the specific stereochemistry of a molecule can profoundly influence its biological activity. nih.gov The synthesis of a single enantiomer or diastereomer requires precise control over the formation of stereocenters. Key strategies include the use of chiral catalysts, chiral starting materials from the "chiral pool," and stereoselective coupling reactions.

Chiral Organocatalysis: A prominent approach involves the use of chiral benzimidazole derivatives as organocatalysts. These catalysts, which are themselves chiral, can induce asymmetry in a reaction, leading to an enantiomerically enriched product. For example, chiral 2-aminobenzimidazoles, synthesized from the reaction of 2-chlorobenzimidazole (B1347102) with a chiral amine like (R)-1-phenylethan-1-amine, have been successfully employed as hydrogen-bond organocatalysts. researchgate.net These catalysts have proven effective in asymmetric transformations such as the enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.net

Another class of powerful organocatalysts are chiral Brønsted acids. A benzimidazole-derived chiral cyclic phosphoric acid, for instance, has been developed and utilized as an effective catalyst. researchgate.net This catalyst was synthesized in a multi-step process starting from an enantiopure material and has been applied in the asymmetric synthesis of (S)-2-Phenyl-2,3-dihydroquinazolin-4-(1H)-one with high enantioselectivity. researchgate.net

Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, enantiopure compounds as starting materials. By incorporating these chiral building blocks into the synthetic route, the desired stereochemistry is transferred to the final product. For example, a chiral benzimidazole was synthesized by the condensation of enantiopure (S)-(-)-lactic acid with an o-phenylenediamine derivative, demonstrating a straightforward way to create a configurationally stable chiral center. researchgate.net

Stereoselective Coupling Reactions: For complex targets, especially those containing sensitive functional groups like thiols, specialized methods are required. The synthesis of chiral aminohydroxythiols, which are structurally related to potential analogues of this compound, presents a challenge due to the coordinating properties and oxidation sensitivity of the thiol group. elsevierpure.com A samarium(II) iodide (SmI2)-mediated reductive coupling between a chiral N-sulfinylimine and an aldehyde provides a highly stereoselective route to these molecules. elsevierpure.com This method allows for the creation of two adjacent stereocenters with high control over both diastereoselectivity and enantioselectivity, even in the presence of a protected thiol group. elsevierpure.com

Table 2: Approaches in Stereoselective Synthesis of Chiral Benzimidazole Analogues

| Synthetic Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Organocatalysis | Use of a chiral benzimidazole derivative to catalyze an asymmetric reaction. | (R)-1-phenylethan-1-amine derived 2-aminobenzimidazoles for enantioselective α-amination. | researchgate.net |

| Chiral Brønsted Acid Catalysis | A chiral phosphoric acid derived from a benzimidazole scaffold induces enantioselectivity. | Asymmetric synthesis of dihydroquinazolinones using a hydroxyethylbenzimidazole-derived phosphoric acid. | researchgate.net |

| Chiral Pool Synthesis | Incorporation of an enantiopure starting material to define the product's stereochemistry. | Condensation of enantiopure (S)-(-)-lactic acid with o-phenylenediamine. | researchgate.net |

| Stereoselective Reductive Coupling | SmI2-mediated coupling of chiral precursors to form complex stereocenters. | Synthesis of chiral aminohydroxythiols from chiral N-sulfinylimines and aldehydes. | elsevierpure.com |

Advanced Spectroscopic and Structural Elucidation of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Multi-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum offers initial insights, a complete and unambiguous assignment of all proton and carbon signals for a molecule like 2-(1H-Benzimidazol-1-yl)ethane-1-thiol requires two-dimensional (2D) NMR techniques.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would be expected to show a clear correlation between the protons of the ethyl chain (-CH₂-CH₂-SH). Specifically, the methylene (B1212753) protons adjacent to the benzimidazole (B57391) ring would show a cross-peak with the methylene protons adjacent to the thiol group. It would also reveal the through-bond coupling between adjacent protons on the benzene (B151609) ring portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nist.gov It is invaluable for assigning carbon atoms that have attached protons. For the title compound, HSQC would link the proton signals of the two ethylenic methylenes and the aromatic protons to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). nist.gov This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For this compound, HMBC is essential for confirming the N-1 substitution pattern. For instance, the methylene protons of the ethanethiol (B150549) side chain would show a correlation to the C2 and C7a carbons of the benzimidazole ring, confirming the attachment point at the N-1 position. The C2 proton would show correlations to the C3a and C7a bridgehead carbons.

The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound. These are predictive values based on the analysis of similar benzimidazole structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected HMBC Correlations (from H at position) |

| 2 | ~142 | ~8.1 (s) | C3a, C7a |

| 3a | ~144 | - | - |

| 4 | ~122 | ~7.6 (d) | C5, C6, C7a |

| 5 | ~123 | ~7.2 (t) | C4, C6, C7 |

| 6 | ~123 | ~7.2 (t) | C4, C5, C7a |

| 7 | ~115 | ~7.5 (d) | C5, C6, C3a |

| 7a | ~135 | - | - |

| N-CH₂ | ~45 | ~4.5 (t) | C2, C7a, S-CH₂ |

| S-CH₂ | ~28 | ~2.9 (t) | N-CH₂, SH |

| SH | - | ~1.6 (t) | S-CH₂ |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, t=triplet.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, which is particularly useful for studying polymorphism, tautomerism, and intermolecular interactions that are averaged out in solution. beilstein-journals.org For benzimidazole derivatives, ssNMR is effective in studying the proton transfer and tautomerism that can occur in the solid state. rsc.org

If this compound were to be analyzed by ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, the resulting spectrum would likely show distinct signals for the aromatic carbons. Unlike in solution where dynamic processes can average certain signals, the solid-state spectrum can reveal multiple signals for crystallographically inequivalent molecules in the unit cell or reflect the fixed tautomeric form. beilstein-journals.orgarabjchem.org The technique could also be used to probe intermolecular interactions, such as hydrogen bonding involving the thiol group or the N3 atom of the imidazole (B134444) ring.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. rsc.org For this compound, the molecular formula is C₉H₁₀N₂S. epa.gov HRMS would be able to confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 2: Exact Mass Data for this compound

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₉H₁₀N₂S | [M+H]⁺ | 179.06377 |

| C₉H₁₀N₂S | [M+Na]⁺ | 201.04571 |

| C₉H₁₀N₂S | [M]⁺˙ | 178.05647 |

Note: These are the theoretical exact masses for the specified ions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information.

In an MS/MS experiment of the [M+H]⁺ ion of this compound (m/z 179.06), characteristic fragmentation pathways would be expected. The most likely fragmentation would involve the loss of the ethanethiol side chain.

Expected key fragmentations include:

Loss of ethanethiol: Cleavage of the N-C bond could lead to the formation of a benzimidazolium ion (C₇H₅N₂⁺, m/z 117.04).

Loss of thioformaldehyde (B1214467) (CH₂S): A rearrangement followed by cleavage could result in the loss of thioformaldehyde (46 Da).

Benzene ring fragmentation: Subsequent fragmentation of the benzimidazole ring structure would lead to smaller ions, such as the phenyl cation (C₆H₅⁺, m/z 77) or pyridinium-type fragments.

It is important to distinguish this fragmentation from that of its isomer, 2-(1H-benzimidazol-2-yl)ethanethiol. For the 2-substituted isomer, a prominent fragmentation is the loss of the ethyl group to form a stable benzimidazolyl-thiol fragment, or cleavage to produce a base peak corresponding to the benzimidazole fragment (m/z 118).

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase or polymorph. sigmaaldrich.com This technique is essential for quality control and for studying polymorphism, which is common in benzimidazole derivatives. The PXRD pattern of a microcrystalline sample of this compound would consist of a series of peaks at specific 2θ angles, the positions and intensities of which are characteristic of its crystal structure.

Determination of Molecular Conformation and Intermolecular Interactions

The benzimidazole ring system is known to be planar. rsc.orgbeilstein-journals.org The ethanethiol substituent at the N1 position introduces conformational flexibility. The orientation of this side chain relative to the benzimidazole ring is determined by a balance of steric and electronic effects. It is anticipated that the ethanethiol chain would adopt a conformation that minimizes steric hindrance, likely a gauche or anti-conformation.

Key intermolecular interactions expected to play a significant role in the solid-state structure of this compound include:

N-H···S Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sulfur atom of the thiol group) suggests the potential for intermolecular N-H···S hydrogen bonding.

π-π Stacking: The aromatic benzimidazole rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of such planar heterocyclic systems. The centroid-to-centroid distance for such interactions in related benzimidazole derivatives is typically in the range of 3.5 to 3.8 Å. beilstein-journals.org

C-H···π Interactions: The aromatic C-H bonds can also act as weak hydrogen bond donors, interacting with the π-system of adjacent benzimidazole rings. beilstein-journals.org

Crystal Packing and Supramolecular Assembly

In the absence of its specific crystal structure, the supramolecular assembly of this compound can be predicted by examining the crystal structures of analogous compounds. For instance, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)ethane dihydrochloride (B599025) reveals the formation of extensive hydrogen-bonded networks and π-π stacking interactions that lead to a well-ordered three-dimensional architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides valuable insights into the functional groups and bonding characteristics of a molecule. While the specific FT-IR and Raman spectra for this compound are not widely published, a detailed analysis can be performed by comparison with the spectra of related benzimidazole and thiol compounds.

Key Expected Vibrational Modes:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3200-3500 | A broad band, characteristic of the benzimidazole N-H group. In the solid state, this band may be shifted to lower wavenumbers due to hydrogen bonding. rsc.org |

| C-H Aromatic Stretch | 3000-3100 | Sharp bands corresponding to the C-H stretching vibrations of the benzene ring. |

| C-H Aliphatic Stretch | 2850-2960 | Bands corresponding to the symmetric and asymmetric stretching of the methylene groups in the ethanethiol side chain. |

| S-H Stretch | 2550-2600 | A weak but sharp band, characteristic of the thiol group. Its position can be influenced by hydrogen bonding. researchgate.net |

| C=N Stretch | 1610-1630 | A strong band associated with the C=N stretching vibration within the imidazole ring. rsc.org |

| C=C Aromatic Stretch | 1450-1600 | A series of bands of variable intensity due to the in-plane stretching of the carbon-carbon bonds in the benzene ring. |

| Benzimidazole Ring Vibrations | 1300-1500 | Complex series of bands arising from the coupled vibrations of the entire benzimidazole ring system. |

| C-N Stretch | 1200-1300 | Stretching vibrations of the carbon-nitrogen bonds in the imidazole ring. |

| C-S Stretch | 600-800 | A weak to medium band corresponding to the stretching of the carbon-sulfur bond. |

This table is a predictive summary based on data from related compounds.

The analysis of the FT-IR and Raman spectra of similar molecules, such as 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, has been aided by Density Functional Theory (DFT) calculations, which provide a more detailed assignment of the vibrational modes. mdpi.com A similar approach would be invaluable for a definitive characterization of the vibrational spectrum of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the benzimidazole chromophore.

UV-Vis Absorption:

The UV-Vis spectrum of benzimidazole derivatives typically exhibits two main absorption bands in the ultraviolet region. researchgate.netsemanticscholar.org

| Transition | Approximate λmax (nm) | Description |

| π → π | 240-250 | An intense absorption band arising from the electronic transitions within the conjugated π-system of the benzimidazole ring. |

| π → π | 270-285 | A second, often less intense, band also attributed to π → π* transitions. The exact position and intensity of these bands can be influenced by the substituent at the N1 position and the solvent polarity. |

This table is based on data for benzimidazole and its derivatives. researchgate.netsemanticscholar.org

The ethanethiol substituent at the N1-position is not expected to significantly alter the primary absorption bands of the benzimidazole core, as it is not in direct conjugation with the aromatic system.

Fluorescence Emission:

Many benzimidazole derivatives are known to be fluorescent. Upon excitation at their absorption maxima, they are expected to exhibit fluorescence emission at longer wavelengths. The fluorescence properties, including the emission wavelength (λem) and quantum yield, are sensitive to the molecular structure and the local environment. For some benzimidazole derivatives, the fluorescence can be influenced by processes such as excited-state intramolecular proton transfer (ESIPT). However, in this compound, where the substituent is at the N1 position, significant ESIPT is less likely. The fluorescence is expected to originate from the de-excitation of the lowest singlet excited state (S₁) to the ground state (S₀) of the benzimidazole chromophore.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any optical activity, and its CD and ORD spectra would be silent.

Should the molecule be modified to introduce a chiral center, for instance, by substitution on the ethanethiol side chain, then the resulting enantiomers would be expected to show mirror-image CD and ORD spectra, providing valuable information about their absolute configuration and conformational preferences in solution.

Coordination Chemistry of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol As a Ligand

Ligand Binding Modes and Coordination Sites in Metal Complexes

The coordination of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol to metal centers is primarily dictated by the presence of two key donor sites: the sulfur atom of the thiol group and the nitrogen atoms of the benzimidazole (B57391) ring. This allows the ligand to act as either a monodentate or a bidentate chelating agent.

The ethanethiol (B150549) side chain of this compound introduces the possibility of thiolato and thione-thiolate tautomerism upon coordination. In its neutral form, the ligand exists as a thiol. However, upon deprotonation of the thiol group (-SH), it coordinates to a metal center as a thiolato ligand (-S⁻).

The thione-thiol tautomerism is a phenomenon more commonly observed in heterocyclic compounds containing a thioamide group, where a proton can shift between the sulfur and nitrogen atoms. While direct evidence for thione-thiolate tautomerism in the coordination of this compound is not extensively documented, the principle of proton mobility is relevant. In related systems, such as 1,2,4-triazole-3-thiones, the thione form is generally found to be more stable in the gas phase. nih.gov The presence of a flexible ethanethiol chain, as opposed to a directly attached thiol group on the heterocyclic ring, may influence the energetics of such tautomerism. The dominance of the thione form over the thiol form has been noted in various thioamides. scispace.com

The benzimidazole moiety offers two potential nitrogen donor atoms for coordination. Typically, it is the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (-N=) that participates in coordination to metal ions. researchgate.net This is a common feature in the coordination chemistry of benzimidazole-containing ligands. researchgate.netnih.gov The ability of this nitrogen to act as a ligand is a well-established principle in the formation of transition metal complexes. researchgate.net

The combination of the benzimidazole nitrogen and the thiol sulfur allows this compound to act as a bidentate ligand, forming stable chelate rings with metal ions. This chelation enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govresearchgate.net

Complexes of first-row transition metals with benzimidazole-containing ligands have been extensively studied. researchgate.netresearchgate.netrsc.orgnih.gov The synthesis of these complexes often involves reacting the ligand with metal chlorides or nitrates in a suitable solvent. researchgate.netnih.gov

Iron (Fe): Iron complexes with benzimidazole derivatives have been synthesized and characterized. For instance, Fe(III) complexes with ligands like 1,2-bis(2-benzimidazolyl)-1,2-ethanediol have been isolated and studied. researchgate.net

Cobalt (Co), Nickel (Ni), and Copper (Cu): A variety of Co(II), Ni(II), and Cu(II) complexes with benzimidazole-based ligands have been prepared. nih.goviosrjournals.orgnih.gov These complexes often exhibit octahedral or distorted octahedral geometries. iosrjournals.orgnih.gov For example, the reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with Cu(II), Ni(II), and Zn(II) salts yields stable complexes. nih.gov

Zinc (Zn): Zinc(II) complexes with benzimidazole-containing ligands are also well-documented. nih.govresearchgate.net These complexes often exhibit tetrahedral or trigonal bipyramidal geometries. researchgate.net

The characterization of these complexes relies on techniques such as elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductivity. researchgate.netiosrjournals.org

| Metal | Typical Oxidation State | Coordination Geometry | Reference |

| Iron (Fe) | +3 | High-spin or low-spin depending on the ligand | researchgate.net |

| Cobalt (Co) | +2 | Octahedral | iosrjournals.orgnih.gov |

| Nickel (Ni) | +2 | Octahedral | iosrjournals.orgnih.gov |

| Copper (Cu) | +2 | Tetragonally distorted octahedral, Square planar | nih.govnih.gov |

| Zinc (Zn) | +2 | Tetrahedral, Trigonal bipyramidal | nih.govresearchgate.net |

The coordination chemistry of this compound extends to second and third-row transition metals.

Ruthenium (Ru): Ruthenium(II) complexes with benzimidazole-based ligands have been synthesized and shown to adopt pseudo-octahedral geometries. researchgate.net

Silver (Ag): Silver(I) complexes with benzimidazole derivatives have been reported, where the silver ion is often linearly coordinated by two nitrogen atoms from the ligands. nih.govnih.gov

The synthesis of these complexes often follows similar procedures to those used for first-row transition metals, involving the reaction of the ligand with a metal salt. nih.gov

Coordination with Main Group Elements and Lanthanides/Actinides

While the coordination chemistry of this compound is dominated by transition metals, there is potential for interaction with main group elements and lanthanides/actinides.

Main Group Elements: The soft sulfur donor in the thiol group makes it a suitable candidate for coordination to softer main group elements. For instance, lead(II) complexes with related benzimidazole ligands have been synthesized, exhibiting a distorted six-fold coordination geometry. researchgate.net Tin(II) complexes with similar triazole-thiol ligands have also been prepared. nih.govnih.gov

Lanthanides/Actinides: The coordination of lanthanide ions with benzimidazole-containing ligands has been explored, particularly with ligands featuring carboxylate groups in addition to the benzimidazole nitrogen. rsc.org These complexes can exhibit interesting luminescence properties. rsc.org While specific complexes of this compound with lanthanides or actinides are not widely reported, the fundamental coordination principles suggest that such interactions are feasible, likely involving the nitrogen and sulfur donor atoms.

Structural Diversity and Geometries of Metal-2-(1H-Benzimidazol-1-yl)ethane-1-thiol Complexes

The structural chemistry of metal complexes with benzimidazole-thiol type ligands is rich and varied, showcasing the ligand's flexibility in coordinating to metal centers. While specific crystal structures for this compound complexes are not widely reported, analysis of analogous structures reveals several common coordination modes and resulting geometries.

These ligands typically act as bidentate chelators, coordinating to a metal ion through the nitrogen atom of the benzimidazole ring and the sulfur atom of the thiol group. This N,S-bidentate coordination forms a stable five- or six-membered chelate ring, which is a common feature in the coordination chemistry of related benzimidazole derivatives. nih.gov

The geometry of the resulting metal complexes is highly dependent on the metal ion, its oxidation state, and the presence of other co-ligands. For instance, with transition metals like copper(II), cobalt(II), and nickel(II), both tetrahedral and square planar geometries are frequently observed for four-coordinate complexes. In cases where the metal center is six-coordinate, a distorted octahedral geometry is common, with the benzimidazole-thiol ligand occupying two coordination sites and the remaining sites being filled by solvent molecules or other ancillary ligands like halides or water. amazonaws.com

Furthermore, the thiol group can be deprotonated to form a thiolate, which can act as a bridging ligand between two or more metal centers. This bridging capability can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. For example, in some copper(II) complexes with related triazole-based ligands, bridging has been observed to lead to dinuclear structures. nih.gov

The structural parameters of these complexes, such as bond lengths and angles, are influenced by both electronic and steric factors. The metal-nitrogen bond lengths are typically in the range of 2.0-2.2 Å, while the metal-sulfur bond lengths are generally around 2.2-2.4 Å for first-row transition metals. The bite angle of the N-M-S chelate ring is usually close to 90°, which is characteristic of five- or six-membered chelate rings.

Table 1: Structural Features of Metal Complexes with Analogous Benzimidazole-Containing Ligands

| Metal Ion | Ligand Type | Coordination Mode | Geometry | Reference |

| Copper(II) | Benzimidazole-hydrazone | N,N,O-tridentate | Distorted Square Pyramidal | nih.gov |

| Nickel(II) | Benzothiazole-hydrazone | N,N,S-tridentate | Octahedral | amazonaws.com |

| Copper(II) | Benzotriazole-triazole | N-monodentate | Distorted Octahedral | nih.gov |

| Manganese(II) | Benzimidazole-nitroxide | N,O-bidentate | 2D Layered Structure | mdpi.com |

Redox Properties and Electrochemistry of Metal Complexes

The redox behavior of metal complexes with benzimidazole-thiol type ligands is of significant interest, as it provides insights into their potential applications in catalysis and as models for biological systems. The electrochemical properties of these complexes are typically studied using techniques such as cyclic voltammetry (CV).

The benzimidazole and thiol moieties of the ligand can also participate in redox processes. The thiol group can be oxidized to form a disulfide, and this process can sometimes be coupled with the redox chemistry of the metal center. In some nickel(II) peptide complexes, the ligand has been shown to be involved in redox reactions in the presence of reactive oxygen species. nih.gov

The solvent and supporting electrolyte can also have a significant impact on the electrochemical behavior of these complexes. For instance, the reversibility of the Co(II)/Co(I) couple in some cobalt bipyridyl complexes has been shown to be dependent on the solvent and the presence of excess ligand. csuohio.edu

Table 2: Electrochemical Data for Metal Complexes with Analogous Ligands

| Metal Complex | Redox Couple | E½ (V vs. ref) | Technique | Reference |

| Co(az)₄₂ (az = diphenylazodioxide) | Co(II)/Co(I) | -0.670 | CV | csuohio.edu |

| Cobalt(II) ethylenediamine (B42938) complex | Co(III)/Co(II) | Irreversible | CV | researchgate.net |

| [Mn(tolf)₂(phen)(H₂O)] (Htolf = tolfenamic acid) | Mn(III)/Mn(II) | Not specified | CV | nih.gov |

Magnetochemistry and Spectroscopic Properties of Paramagnetic Complexes

The magnetic and spectroscopic properties of paramagnetic complexes containing benzimidazole-thiol type ligands provide valuable information about their electronic structure and the nature of the metal-ligand interactions.

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal ion and any magnetic exchange interactions between metal centers in polynuclear complexes. For monomeric high-spin d⁷ cobalt(II) complexes, magnetic moments are typically in the range of 4.3-5.2 μB, consistent with three unpaired electrons in an octahedral or tetrahedral environment. For high-spin d⁸ nickel(II) complexes in an octahedral geometry, the magnetic moments are usually around 2.9-3.4 μB, corresponding to two unpaired electrons.

In cases where the ligands bridge metal centers, magnetic exchange interactions can occur, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins) coupling. The nature and strength of this coupling depend on the distance between the metal ions and the geometry of the bridging ligand. For instance, manganese(II) complexes with bridging benzimidazole-substituted nitronyl nitroxides have been shown to exhibit ferrimagnetic behavior due to antiferromagnetic coupling between the Mn(II) centers and the radical ligands. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes. For iron(III) complexes with related benzimidazole-containing ligands, EPR spectroscopy can indicate the spin state and the symmetry of the metal environment. nih.gov For example, axially distorted iron(III) complexes often show distinct g-values in their EPR spectra. The EPR spectra of copper(II) complexes are also informative, with the g-values and hyperfine coupling constants providing details about the coordination environment of the Cu(II) ion.

Table 3: Magnetic and Spectroscopic Data for Paramagnetic Complexes with Analogous Ligands

| Complex | Metal Ion | Magnetic Moment (μB) | Spectroscopic Feature | Reference |

| {Mn₂(4-FBzIm-NN)₃}n | Mn(II) | - | Ferrimagnetic behavior | mdpi.com |

| Iron(III) complex with bis((benzimidazol-2-yl)methyl)thiophene-2,5-dicarboxamide | Fe(III) | Not specified | Axially distorted EPR signal | nih.gov |

| Ni(II) peptide complexes | Ni(II) | Not specified | ESR spin-trapping adducts | nih.gov |

Catalytic Applications of this compound Metal Complexes in Organic Transformations

While specific catalytic applications for metal complexes of this compound are not well-documented, the broader class of metal complexes with benzimidazole and thiol-containing ligands has shown promise in various catalytic organic transformations.

The combination of a soft thiol donor and a borderline nitrogen donor in the ligand framework makes these complexes potentially suitable for a range of catalytic reactions. The thiol group can play a direct role in the catalytic cycle, for instance, through proton transfer or by stabilizing reaction intermediates. Metal-thiolate bonds are known to be involved in the catalytic cycles of some hydrogenation and dehydrogenation reactions. nih.gov

Iron(III) complexes of a related benzimidazole-containing ligand have been utilized for the catalytic oxidation of o-phenylenediamine (B120857) in the presence of hydrogen peroxide, mimicking the function of horseradish peroxidase. nih.gov The catalytic activity was found to be dependent on the ancillary ligands present in the complex.

Furthermore, copper, cobalt, and nickel complexes are known to catalyze the oxidation of thiols. researchgate.netresearchgate.net This suggests that complexes of this compound could potentially catalyze similar reactions, either through a metal-centered or a radical-based mechanism.

The design of the ligand can be tuned to influence the catalytic activity. For example, the steric and electronic properties of the benzimidazole ring and the nature of the substituent on the thiol group can affect the accessibility of the metal center and its redox potential, thereby modulating the catalytic performance.

Table 4: Catalytic Applications of Metal Complexes with Analogous Ligands

| Metal Complex | Catalytic Reaction | Substrate | Product | Reference |

| Iron(III) complex with bis((benzimidazol-2-yl)methyl)thiophene-2,5-dicarboxamide | Oxidation | o-phenylenediamine | 2,3-diaminophenazine | nih.gov |

| Ruthenium-thiol complex | Thioester Hydrogenation | Thioester | Alcohol and Thiol | nih.gov |

| Copper/Cobalt/Nickel catalysts | Thiol Oxidation | Ethanethiol | Diethyldisulfide | researchgate.net |

Computational and Theoretical Studies on 2 1h Benzimidazol 1 Yl Ethane 1 Thiol and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of benzimidazole (B57391) derivatives. These methods model the electron distribution to predict molecular geometry, orbital energies, and spectroscopic features.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzimidazole derivatives, this is crucial for understanding how the molecule interacts with its environment.

Table 1: Crystallographic Data for a Related Benzimidazole Derivative (1,2-Bis-(1H-benzimidazol-2-yl)ethane dihydrochloride) rsc.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.135 Å |

| b | 9.6299 Å |

| c | 15.334 Å |

| α | 80.67° |

| β | 79.66° |

| γ | 68.40° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.

DFT calculations are used to map the electron density and determine the energies of these orbitals. rsc.orgnih.gov For benzimidazole-thiol derivatives, the thiol group's high nucleophilicity, which can be understood by analyzing the localization of the HOMO on the sulfur atom, directs electrophilic attacks. rsc.org Quantum chemical parameters derived from these calculations, such as the HOMO-LUMO energy gap, global hardness, and global softness, can be correlated with experimental findings, such as corrosion inhibition efficiency for mild steel. researchgate.net These reactivity descriptors help explain why certain derivatives are more effective than others in specific applications. researchgate.net

Computational methods can predict various spectroscopic properties, aiding in the structural characterization of newly synthesized compounds. DFT calculations have been successfully used to simulate NMR, IR, and UV-Vis spectra for benzimidazole derivatives.

For 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, reported and predicted spectroscopic data align well with computational expectations. rsc.org DFT calculations can be used to predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions in UV-Vis spectra. This predictive power is invaluable for confirming experimental results and assigning spectral features to specific molecular structures.

Table 2: Key Spectroscopic Data for this compound rsc.org

| Spectrum Type | Feature | Assignment |

| ¹H NMR | δ 12.48 (s) | Thiol (-SH) proton |

| δ 8.19–7.11 (m) | Aromatic protons (C₆H₄) | |

| δ 3.90–3.50 (m) | Ethane chain (-CH₂-CH₂-) | |

| IR (cm⁻¹) | 3250–3100 | N-H stretch (benzimidazole) |

| 2550 | S-H stretch (thiol) | |

| 1600–1450 | C=C/C=N aromatic stretches | |

| Mass Spec. | m/z 178 | Molecular ion (M⁺) |

| m/z 118 | Base peak (benzimidazole fragment) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound and its derivatives, including their interactions with solvents and biological macromolecules.

MD simulations, often run for durations up to 100 nanoseconds, are used to assess the stability of a ligand-protein complex. rsc.orgnih.gov Key metrics analyzed include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. nih.govresearchgate.net Low RMSD values suggest greater stability. nih.gov The root-mean-square fluctuation (RMSF) is analyzed to understand the flexibility of individual residues within a protein upon ligand binding. researchgate.netnih.gov The radius of gyration (Rg) provides insight into the compactness of the protein-ligand system. researchgate.net

These simulations have been applied to various benzimidazole derivatives to understand their interactions with targets like COX-2, Mycobacterium tuberculosis KasA protein, and SARS-CoV-2 proteases. rsc.orgnih.govnih.gov The results from MD simulations often support and confirm findings from molecular docking studies, providing a more dynamic and realistic view of the binding interactions. rsc.orgnih.gov Furthermore, simulations can elucidate the role of the solvent, showing how it can influence the conformation and self-assembly of flexible derivatives. researchgate.net

Docking Studies with Biological Macromolecules (Enzymes, Receptors) for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). This method is widely used to understand the binding mechanisms of potential drugs.

Docking studies have been crucial in exploring the biological potential of benzimidazole derivatives. For example, simulations have been used to clarify the binding mode of benzimidazolyl-2-hydrazone derivatives in the colchicine-binding site of tubulin, suggesting a mechanism for their anthelmintic activity. researchgate.net In another study, docking of substituted benzimidazole scaffolds into the active site of Plasmodium falciparum adenylosuccinate lyase helped identify potential antimalarial drug candidates, with calculated binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov Similarly, docking has been used to investigate interactions with the Mycobacterium tuberculosis KasA protein and the fungal 14α-demethylase enzyme, guiding the development of new antitubercular and antifungal agents. nih.govnih.govacs.org These studies provide detailed mechanistic insights, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

QSAR/QSPR Modeling for Structure-Activity/Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are essential for rational drug design, allowing for the prediction of a compound's activity before it is synthesized.

For benzimidazole derivatives, QSAR studies have successfully identified key molecular descriptors that govern their antimicrobial activity. mdpi.com A study on 2-(substituted phenyl)-1H-benzimidazoles found that descriptors such as the dipole moment (μ), the octanol-water partition coefficient (logP), and the second-order molecular connectivity index (²χ) were important in describing their activity. mdpi.com

In another example, a 3D-QSAR technique called Comparative Molecular Field Analysis (CoMFA) was performed on benzazole derivatives as eukaryotic topoisomerase II inhibitors. nih.gov The resulting model showed a good fit (r² = 0.997) and predictive ability (q² = 0.435). nih.gov The model revealed that electronegatively charged substituents on the heterocyclic ring and bulky groups at specific positions on the phenyl ring could enhance the inhibitory activity, providing clear guidance for structural optimization. nih.gov QSAR models, often combined with DFT and docking, are powerful tools for screening virtual libraries and prioritizing candidates for synthesis and testing. nih.gov

Theoretical Insights into Tautomerism and Isomerism

Computational and theoretical chemistry have become indispensable tools for understanding the nuanced structural and energetic landscapes of heterocyclic molecules like this compound. These methods provide deep insights into the potential tautomeric and isomeric forms that can exist, which are crucial for comprehending the molecule's reactivity, and intermolecular interactions. The study of tautomerism in benzimidazole derivatives, in particular, is of significant interest due to the profound impact of the tautomeric state on their biological and chemical properties. nih.gov

The benzimidazole scaffold is prone to annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pub For a molecule such as this compound, the presence of the ethanethiol (B150549) substituent introduces the possibility of thione-thiol tautomerism. This results in a complex potential energy surface with multiple possible isomers.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the energy barriers associated with their interconversion. walshmedicalmedia.comnih.gov While direct computational studies on this compound are not extensively reported in the literature, a wealth of information can be gleaned from theoretical investigations of closely related benzimidazole-thiol derivatives. These studies provide a robust framework for understanding the likely tautomeric and isomeric behavior of the title compound.

One of the key aspects explored in theoretical studies is the relative stability of the thione and thiol forms. For many benzimidazole derivatives, the thione tautomer is found to be the more stable form. nih.govwalshmedicalmedia.com For instance, computational analyses on related molecules like 1-methyl-benzimidazole-2-thione have shown it to be energetically favored over its thiol tautomers. walshmedicalmedia.com The choice of the exchange-correlation functional and basis set in DFT calculations is crucial for accurately predicting these energy differences. nih.gov Functionals like B3LYP and PBE0 have demonstrated good performance in this regard. nih.gov

Furthermore, computational models can predict how the surrounding environment, such as the solvent, influences the tautomeric equilibrium. researchgate.net The dielectric constant of the medium and the ability of the solvent to form hydrogen bonds can significantly affect the relative stabilities of the tautomers. researchgate.net

The following data table, derived from computational studies on analogous benzimidazole-thiol systems, illustrates the typical energetic differences calculated between tautomers.

| Tautomer/Isomer of Analogous Benzimidazole-Thiol System | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1-methyl-benzimidazole-2-thione | B3LYP/6-311++G | 0.00 (most stable) | walshmedicalmedia.com |

| 2-(methylthio)benzimidazole | B3LYP/6-311++G | Significantly higher | walshmedicalmedia.com |

| 1-methyl-2-mercaptobenzimidazole | B3LYP/6-311++G** | Significantly higher | walshmedicalmedia.com |

Note: The data in this table is for analogous compounds and is presented to illustrate the application of computational methods. The exact energy values for this compound may vary.

In addition to tautomerism, theoretical studies can also shed light on conformational isomerism, which arises from the rotation around single bonds. For this compound, rotation around the C-N and C-C bonds of the ethanethiol substituent can lead to different conformers with distinct energies. Potential energy surface (PES) scans are a common computational technique used to explore these conformational landscapes and identify the most stable conformers. walshmedicalmedia.com

The insights gained from these computational and theoretical studies are invaluable. They not only predict the most likely structures of this compound under different conditions but also provide a molecular-level understanding of the factors governing its tautomeric and isomeric equilibria. This knowledge is fundamental for rationalizing its chemical behavior and for the design of new derivatives with tailored properties.

Mechanistic Investigations of Biological Interactions of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol Excluding Clinical Outcomes and General Toxicity

Molecular Target Identification and Binding Affinities (In Vitro/Cellular)

The identification of molecular targets and the characterization of binding affinities are foundational to understanding the biological activity of a compound. This section explores the potential interactions of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol with key biological macromolecules.

Interaction with Enzymes (e.g., Inhibition Mechanisms, Active Site Binding)

Benzimidazole (B57391) derivatives are known to interact with a variety of enzymes, often leading to their inhibition. For instance, some benzimidazoles act as inhibitors of enzymes like 5-lipoxygenase (5-LO)-activating protein (FLAP) and H+/K+-ATPase. The mechanisms of inhibition can vary, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites.

Interaction with DNA and RNA (e.g., Intercalation, Groove Binding)

The planar benzimidazole ring system present in many derivatives allows for various modes of interaction with nucleic acids like DNA and RNA. These can include intercalation, where the planar moiety inserts between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major groove of the DNA. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. For example, some benzimidazole-based ligands have shown the ability to bind to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. rsc.org The binding affinity is often quantified by a binding constant (Kₑ). rsc.org

As of the current date, there are no published studies that have specifically investigated the interaction of this compound with DNA or RNA. Therefore, its binding mode, affinity, and sequence selectivity remain uncharacterized.

Interaction with Membrane Proteins and Ion Channels

Membrane proteins and ion channels are crucial for cellular signaling and transport. Certain benzimidazole derivatives have been shown to modulate the activity of these proteins. For instance, the compound NS8593, a benzimidazole derivative, acts as a negative gating modulator of KCa2 channels by interacting with residues in the inner pore vestibule. researchgate.net The interaction with membrane proteins can be studied using techniques like patch-clamp electrophysiology for ion channels or covalent labeling-mass spectrometry for broader membrane protein binding studies. mdpi.com

Specific experimental data on the interaction of this compound with any membrane protein or ion channel is not currently available.

Cellular Uptake, Localization, and Intracellular Distribution Studies (In Vitro)

Understanding how a compound enters a cell and where it localizes is critical to elucidating its mechanism of action. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport. The presence of a thiol group in this compound suggests the possibility of thiol-mediated uptake, a process involving thiol-disulfide exchange with proteins on the cell surface. nih.gov

Once inside the cell, the compound's distribution to different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be visualized using fluorescence microscopy if the compound is intrinsically fluorescent or has been tagged with a fluorophore.

Currently, there are no published in vitro studies that have specifically examined the cellular uptake, localization, or intracellular distribution of this compound.

Mechanistic Pathways of Cellular Responses (e.g., Apoptosis Induction, Autophagy Modulation in Cell Lines)

Many biologically active compounds exert their effects by modulating key cellular pathways, such as those leading to programmed cell death (apoptosis) or cellular self-digestion (autophagy). Benzimidazole derivatives have been reported to induce apoptosis in various cancer cell lines. smolecule.commdpi.com The induction of apoptosis can be assessed by a variety of in vitro assays, including:

Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity. bdbiosciences.com

Caspase Activity Assays: Measure the activation of caspases, a family of proteases that are key executioners of apoptosis.

Mitochondrial Membrane Potential Assays: Detect the depolarization of the mitochondrial membrane, a common event in the intrinsic apoptotic pathway. biotium.com

While the pro-apoptotic potential of other benzimidazole compounds is documented, there is a lack of specific studies investigating whether this compound induces apoptosis or modulates autophagy in any cell line.

Structure-Mechanism Relationships in Biological Systems (In Vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity, researchers can identify key functional groups and structural features that are important for its mechanism of action. For benzimidazole derivatives, SAR studies have shown that the nature and position of substituents on the benzimidazole ring and at other positions can significantly influence their biological effects. nih.gov

For this compound, a systematic in vitro investigation of structure-mechanism relationships would involve synthesizing and testing a series of analogues. For example, modifying the length of the ethane-1-thiol side chain, substituting the thiol group with other functional groups, or adding substituents to the benzimidazole ring could provide insights into the structural requirements for its biological interactions. However, such detailed SAR studies for this compound have not been reported in the scientific literature.

In Vitro Studies on Antimicrobial Mechanisms (e.g., Bacterial/Fungal Cell Wall Synthesis, DNA Gyrase Inhibition)

No published studies were identified that investigated the specific in vitro antimicrobial mechanisms of this compound. Research on related benzimidazole compounds suggests various potential mechanisms, including the inhibition of dihydrofolate reductase or disruption of cell membrane functions, but these have not been specifically demonstrated for this compound. epa.gov

In Vitro Studies on Antiparasitic Mechanisms (e.g., Inhibition of Parasite-Specific Enzymes)

There is a lack of specific in vitro studies on the antiparasitic mechanisms of this compound. The antiparasitic action of other benzimidazoles is often attributed to the inhibition of tubulin polymerization. nih.gov However, whether this compound shares this or other antiparasitic mechanisms, such as the inhibition of parasite-specific enzymes, has not been determined in the available literature.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol Analogues

Synthetic Methodologies for Chemical Modification of the Thiol Group

The thiol (-SH) group is a highly versatile functional handle due to its nucleophilicity and susceptibility to oxidation. masterorganicchemistry.com These characteristics allow for a range of specific chemical transformations.

One of the most fundamental modifications of the thiol group is its conversion to a thioether (sulfide). This is typically achieved through an S-alkylation reaction. The thiol proton is relatively acidic (pKa ≈ 10-11) and can be readily removed by a base to form a thiolate anion. masterorganicchemistry.comthieme-connect.de This highly nucleophilic thiolate can then react with various electrophiles, such as alkyl halides or tosylates, in a classic SN2 reaction to yield the corresponding thioether. masterorganicchemistry.com For 2-(1H-benzimidazol-1-yl)ethane-1-thiol, this provides a straightforward method to introduce a wide array of alkyl or aryl substituents.

The resulting thioethers can be further modified through oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, while stronger conditions can lead to the formation of a sulfone. thieme-connect.de These oxidation states significantly alter the polarity, hydrogen bonding capacity, and geometry of the side chain, providing additional layers of structural diversity for SAR studies.

Table 1: Illustrative Thioether Synthesis and Oxidation

| Starting Material | Reagent | Product Type | General Structure |

|---|---|---|---|

| This compound | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | Thioether | Benzimidazole-CH₂CH₂-S-R |

| Benzimidazole-CH₂CH₂-S-R | Mild Oxidant (e.g., H₂O₂) | Sulfoxide | Benzimidazole-CH₂CH₂-S(O)-R |

Thiol-ene "click" chemistry has emerged as a powerful and efficient method for bioconjugation and materials synthesis, prized for its high yields, stereoselectivity, and tolerance of diverse functional groups. wikipedia.orgthieme-connect.de This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). The reaction can proceed through two primary mechanisms: a radical-mediated addition, often initiated by UV light or a radical initiator, or a base/nucleophile-catalyzed Michael addition. wikipedia.orgrsc.org

The radical-mediated pathway involves the formation of a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. thieme-connect.de This methodology allows for the covalent linking of this compound to polymers, surfaces, or other molecules bearing an alkene moiety, providing a robust tool for creating complex architectures and functional materials. rsc.orgpku.edu.cn

Chemical Modifications of the Benzimidazole (B57391) Ring System

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, and its decoration with various substituents is a cornerstone of drug design. nih.gov Modifications can be made at the aromatic benzene (B151609) portion or the remaining nitrogen atom.

SAR studies on various benzimidazole classes have shown that such substitutions are critical for activity. For instance, in some series of anti-inflammatory benzimidazoles, a C6-nitro group (EWG) was found to be more active than other derivatives, while in other cases, a C6-methoxy group (EDG) conferred strong activity. nih.gov Conversely, for antisecretory agents like omeprazole, substituents with strongly electron-withdrawing properties tended to yield compounds with lower efficacy. nih.gov

Table 2: General Substituent Effects on the Benzimidazole Ring

| Position | Substituent Type | Example | General Impact on Activity (Context-Dependent) |

|---|---|---|---|

| C5 / C6 | Electron-Withdrawing | -Cl, -NO₂ | Can increase or decrease activity depending on the target. nih.govnih.gov |

| C5 / C6 | Electron-Donating | -CH₃, -OCH₃ | Can increase or decrease activity depending on the target. nih.gov |

The secondary amine (N-H) of the imidazole (B134444) portion of the benzimidazole ring is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile that readily reacts with electrophiles, allowing for N-alkylation or N-acylation. This position is distinct from the N1-position, which is already substituted with the ethanethiol (B150549) chain in the parent molecule. Therefore, this modification applies to the tautomeric form or derivatives where the N1 position is unsubstituted. In the context of the parent compound, this compound, the N-H refers to the nitrogen at position 3.

N-alkylation with various alkyl halides or N-acylation with acyl chlorides introduces steric bulk and modulates the hydrogen-bonding capabilities of the heterocycle. This is a common strategy to alter solubility, metabolic stability, and receptor binding affinity. Studies have reported the successful N-alkylation of benzimidazoles using a variety of reagents, including ketonic Mannich bases. researchgate.net

Systematic Design and Synthesis of Library Compounds

The development of novel therapeutic agents often relies on the systematic design and synthesis of compound libraries to perform high-throughput screening and establish robust SAR. nih.gov For this compound, a combinatorial approach can be employed to generate a diverse library of analogues.

This strategy involves the methodical variation of the three key modification sites:

The Thiol Terminus (R¹): A variety of alkyl, aryl, or functionalized groups can be appended via thioether formation.

The Benzimidazole Ring (R²): Different substituents (H, Cl, F, NO₂, OCH₃, etc.) can be incorporated at the C5 and/or C6 positions.

The Imidazole Nitrogen (R³): In cases where the starting material allows, the N-H can be alkylated or acylated.

By combining different building blocks for each of these positions, a large and diverse library of compounds can be synthesized. This allows for a comprehensive exploration of the chemical space around the parent scaffold, facilitating the identification of compounds with optimized activity and properties. nih.govnih.gov

Table 3: Illustrative Design of a Focused Compound Library

| Compound ID | R¹ (from Thiol) | R² (on Benzene Ring) |

|---|---|---|

| Library-A-1 | -CH₃ | H |

| Library-A-2 | -CH₂Ph | H |

| Library-A-3 | -CH₂CH₂OH | H |

| Library-B-1 | -CH₃ | 5-Cl |

| Library-B-2 | -CH₂Ph | 5-Cl |

| Library-B-3 | -CH₂CH₂OH | 5-Cl |

| Library-C-1 | -CH₃ | 6-NO₂ |

| Library-C-2 | -CH₂Ph | 6-NO₂ |

Elucidation of Structure-Activity Relationships (SAR) for Biological Mechanisms (In Vitro)

The biological activity of benzimidazole derivatives can be finely tuned by strategic substitutions on the core heterocyclic structure. Structure-activity relationship (SAR) studies on N-1 substituted benzimidazoles indicate that modifications at this position, as well as on the benzene ring (positions 5 and 6) and the side chain, are critical for determining the mechanism and potency of action. nih.govnih.gov

Key SAR insights from analogues include:

N-1 Position Substitution: The nature of the substituent at the N-1 position profoundly influences biological activity. Studies on antiproliferative benzimidazole-derived acrylonitriles show that bulkier alkyl and aryl moieties on the benzimidazole nitrogen can lead to higher affinity for the biological target, in this case, tubulin. mdpi.com For instance, replacing a smaller N-1 substituent with a larger one can enhance the molecule's ability to fit into hydrophobic pockets of target enzymes or receptors. mdpi.com

C-2 Position Modification: While the parent compound has an ethanethiol group at N-1, modifications at the C-2 position in analogous series are a common strategy. For many benzimidazole-based agents, this position is crucial for interaction with biological targets. researchgate.net

C-5 and C-6 Position Substitution: The electronic properties of substituents on the benzene portion of the scaffold are a key determinant of activity. In antiparasitic benzimidazoles, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) can significantly impact efficacy against various protozoa. researchgate.net Conversely, different substituents can be employed to target other mechanisms. For example, 5-carboxamide or sulfamoyl substitutions have been shown to produce cannabinoid receptor antagonists. nih.gov

The following table, adapted from studies on N-1 substituted benzimidazole acrylonitriles with antiproliferative activity, illustrates the potent effect of N-1 substitution on in vitro biological activity against cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of N-1 Substituted Benzimidazole Analogues

| Compound ID | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analogue A | -CH₃ | K562 (Leukemia) | 0.58 |

| Analogue B | -CH₂CH₃ | K562 (Leukemia) | 0.49 |

| Analogue C | Benzyl (B1604629) | K562 (Leukemia) | 0.25 |

| Analogue D | 4-Fluorobenzyl | K562 (Leukemia) | 0.21 |

Data is representative of findings presented in analogous compound studies to illustrate SAR principles. mdpi.com

These findings collectively suggest that for this compound, derivatization at the C-5 and C-6 positions with various electron-donating or withdrawing groups would be a primary strategy to modulate biological activity.

Investigation of Structure-Property Relationships (SPR) for Material Science Applications

In material science, benzimidazole derivatives are widely investigated as highly effective corrosion inhibitors for metals such as mild steel and copper in acidic environments. nih.gov The protective action stems from the molecule's ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The structure-property relationship (SPR) in this context relates to how molecular structure influences the efficiency of this adsorption and barrier formation.

The key molecular features governing corrosion inhibition are:

Adsorption Centers: The benzimidazole molecule possesses multiple active centers for adsorption: the nitrogen atoms in the imidazole ring and the π-electrons of the aromatic system. nih.gov For the specific case of this compound, the sulfur atom of the thiol group provides an additional, strong coordination site for binding to the metal surface.

N-1 Substituent Effect: The substituent at the N-1 position significantly impacts the orientation and electron-donating ability of the molecule. Studies comparing 1-benzyl-2-phenyl-1H-benzimidazole (an N-substituted derivative) with its unsubstituted analogue show that the nature of the N-1 substituent alters the inhibition efficiency. bohrium.com Electron-donating groups can increase the electron density on the benzimidazole system, enhancing its adsorption onto the metal surface. semanticscholar.org Conversely, bulky substituents might cause steric hindrance, potentially affecting the packing density and stability of the protective film.

Mechanism of Inhibition: The adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the molecule, or chemical (chemisorption), involving charge sharing or coordinate bond formation between the heteroatoms (N, S) and the vacant d-orbitals of the metal. bohrium.com The presence of both the benzimidazole ring and the thiol group allows for a strong, likely mixed-mode adsorption involving both physisorption and chemisorption.

The following data table illustrates the effect of substitution on the corrosion inhibition efficiency of analogous benzimidazole derivatives on mild steel in a 1M HCl solution.

Table 2: Corrosion Inhibition Efficiency of Benzimidazole Analogues

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE %) |

|---|---|---|

| Benzimidazole | 5 x 10⁻³ | 90.1% |

| 1-Benzyl-2-phenyl-1H-benzimidazole | 5 x 10⁻³ | 94.2% |

| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole | 5 x 10⁻³ | 86.4% |

Data is representative of findings presented in analogous compound studies to illustrate SPR principles. bohrium.com